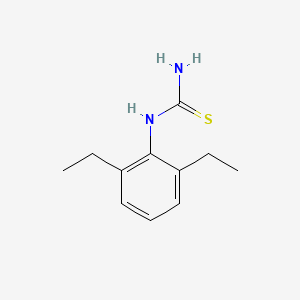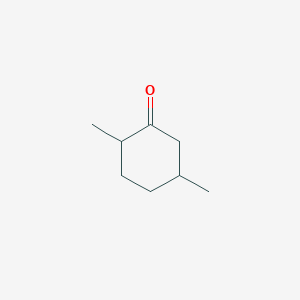
2,5-Dimethylcyclohexanone
説明
2,5-Dimethylcyclohexanone is a chemical compound that is a derivative of cyclohexanone with two methyl groups at the second and fifth positions of the cyclohexane ring. This compound is of interest due to its potential applications in organic synthesis and the pharmaceutical industry.
Synthesis Analysis
The synthesis of derivatives related to 2,5-dimethylcyclohexanone has been explored in various studies. For instance, the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives was achieved using urea catalysis under ultrasound, which provided high yields and an environmentally friendly approach . Another study described the synthesis of 5-substituted 2-methylcycloheptanones, which are structurally related to 2,5-dimethylcyclohexanone, by treating substituted cyclohexanones with diazoethane . Additionally, a new protocol for synthesizing 2-alkanoyl- and 2-aryloyl-5,5-dimethylcyclohexane-1,3-diones was developed by reacting dimedone with cyanogen bromide and triethylamine .
Molecular Structure Analysis
The molecular structure of compounds related to 2,5-dimethylcyclohexanone has been characterized using various spectroscopic techniques. For example, the structures of the synthesized 2-alkanoyl- and 2-aryloyl-5,5-dimethylcyclohexane-1,3-diones were characterized by IR, 1H, and 13C NMR spectroscopy . The crystal structure of a derivative, 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, was determined by X-ray single-crystal diffraction, revealing two independent molecules in the unit cell with different conformations of the cyclohexenone rings .
Chemical Reactions Analysis
The reactivity of 2,5-dimethylcyclohexanone and its derivatives has been explored in various chemical reactions. For instance, the synthesis of 2,6-dimethyltropone from 2,6-dimethylcyclohexanone involved a series of optimized steps, including treatment with dichlorocarbene and gamma bromination . Another study reported the asymmetric synthesis of 1,2-diamino-4,5-dimethylcyclohexanes using zirconium-catalyzed reductive cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-dimethylcyclohexanone derivatives are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds was observed in the crystal structure of a synthesized compound, which can affect its physical properties . The stereochemistry of the reaction products and the configurations of isomers have also been discussed, which are important for understanding the chemical behavior of these compounds .
科学的研究の応用
Chemical Interactions and Reactions
2,5-Dimethylcyclohexanone has been studied for its unique chemical interactions and reactions. For instance, Beerli and Borschberg (1992) explored the reaction of a related compound, 2,2-dimethyl-5-(1,2-epoxypropyl)cyclohexanone, with t-BuOK in DMSO, resulting in unexpected products. This study highlights the intricate chemical behavior of dimethylcyclohexanone derivatives under certain conditions (Beerli & Borschberg, 1992).
Microbial Transformations
The biological transformation of dimethylcyclohexanones has been investigated, particularly their reduction by certain microorganisms. Miyazawa, Okamura, and Kameoka (1999) studied the microbial transformations of 2,6- and 3,5-dimethylcyclohexanone using the fungus Glomerella cingulata, demonstrating stereoselective reduction processes (Miyazawa, Okamura, & Kameoka, 1999).
Synthesis Applications
In the synthesis realm, 2,6-dimethylcyclohexanone has been used as a key intermediate in various synthetic routes. Utaka, Makino, Oota, Tsuboi, and Takeda (1983) demonstrated its conversion to 2,6-dimethyl-2,6-tetrahydropyrancarbolactone, useful for synthesizing certain natural products in racemic forms (Utaka et al., 1983).
Conformational Analysis
The structure and conformation of dimethylcyclohexanones significantly influence their chemical behavior. Sharf, Freidlin, Shekoyan, and Krutil (1978) studied the impact of the structure of dimethylcyclohexanones on the rate and stereoselectivity of their reduction, highlighting the importance of molecular configuration in chemical reactions (Sharf et al., 1978).
Semiconductor Behavior
Dimethylcyclohexanone derivatives have also been studied for their potential in semiconductor applications. El-Menyawy, El-Ghamaz, and Nawar (2013) synthesized and analyzed the semiconductor properties of5-(2-phenylhydrazono)-3,3-dimethylcyclohexanone thin films, demonstrating the versatility of dimethylcyclohexanone derivatives in material science (El-Menyawy, El-Ghamaz, & Nawar, 2013).
Advanced Synthesis Techniques
Almássy, Pažický, Boháč, Sališová, Addová, and Rosenblum (2002) developed a new methodology for synthesizing 2,6-dimethyltropone from 2,6-dimethylcyclohexanone, showing the potential of dimethylcyclohexanone in complex organic syntheses (Almássy et al., 2002).
Circular Dichroism Studies
Watanabe (1973) investigated the circular dichroism of dimethylcyclohexanone derivatives, providing insights into the conformational and rotational equilibria of these compounds, which is crucial for understanding their stereochemical properties (Watanabe, 1973).
Pharmaceutical Applications
Although excluding direct drug use and dosage information, the study of 2,5-dimethylcyclohexanone derivatives in pharmaceutical research is noteworthy. Kato, Hattori, Kawai, and Sawa (1983) explored the synthesis of 2-aminomethyl-3-benzyl-5,5-dimethylcyclohexanones as part of a search for non-narcotic analgesics, showcasing the pharmaceutical relevance of these compounds (Kato, Hattori, Kawai, & Sawa, 1983).
Safety And Hazards
2,5-Dimethylcyclohexanone is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
2,5-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-3-4-7(2)8(9)5-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGFNAYTNQMMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335146 | |
| Record name | 2,5-Dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylcyclohexanone | |
CAS RN |
932-51-4 | |
| Record name | 2,5-Dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B1332023.png)
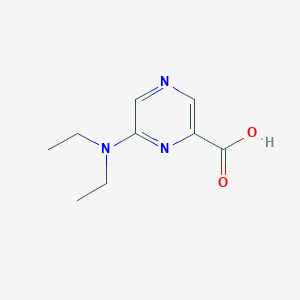
![3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B1332035.png)

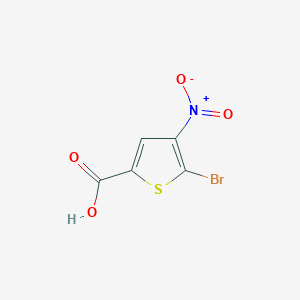
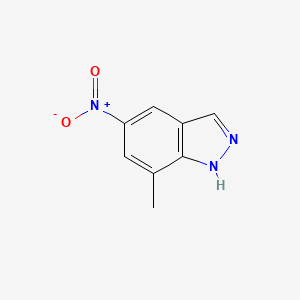
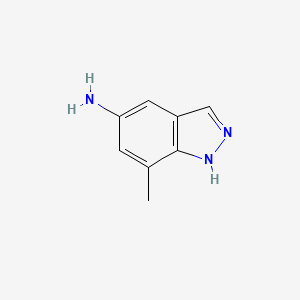
![[3-(3-Fluorophenyl)phenyl]methanol](/img/structure/B1332051.png)

